molecular formula C10H18O3 B15346143 6-(1-Ethoxyethoxy)hex-2-yn-1-ol CAS No. 61565-20-6

6-(1-Ethoxyethoxy)hex-2-yn-1-ol

Cat. No.: B15346143
CAS No.: 61565-20-6
M. Wt: 186.25 g/mol
InChI Key: PNORXTMXJGBDBP-UHFFFAOYSA-N
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Description

6-(1-Ethoxyethoxy)hex-2-yn-1-ol is an organic compound with the molecular formula C₁₀H₁₈O₂. It is characterized by a hex-2-yn-1-ol backbone with an ethoxyethoxy group attached to the sixth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ethoxyethoxy)hex-2-yn-1-ol typically involves the reaction of hex-2-yne-1-ol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alkanes or alkenes.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

Chemistry: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: It may be explored for its pharmacological properties, including its potential use in drug development.

Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 6-(1-ethoxyethoxy)hex-2-yn-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 1-Hexyne, 6-(1-ethoxyethoxy): Similar structure but with a different functional group.

  • 1-Hexyne, 6-(1-propoxyethoxy): Similar but with a propoxy group instead of ethoxy.

Uniqueness: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is unique due to its specific ethoxyethoxy group, which imparts distinct chemical properties compared to similar compounds. This group can influence the reactivity and stability of the molecule, making it suitable for specific applications.

Properties

CAS No.

61565-20-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-(1-ethoxyethoxy)hex-2-yn-1-ol

InChI

InChI=1S/C10H18O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h10-11H,3,5,7-9H2,1-2H3

InChI Key

PNORXTMXJGBDBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCC#CCO

Origin of Product

United States

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